molecular formula C21H23N3OS B2883422 2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide CAS No. 1351795-85-1

2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide

Cat. No.: B2883422
CAS No.: 1351795-85-1
M. Wt: 365.5
InChI Key: KFROKQQUHFFOON-UHFFFAOYSA-N
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Description

2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3OS and its molecular weight is 365.5. The purity is usually 95%.
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Biological Activity

The compound 2-[(2-ethylphenyl)amino]-4-methyl-N-(2-methylbenzyl)-1,3-thiazole-5-carboxamide , known for its complex structure and potential biological activities, has garnered attention in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H22_{22}N2_{2}S1_{1}O1_{1}

This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

  • Mechanism of Action : Thiazole derivatives often induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways such as the PI3K/Akt/mTOR signaling pathway.
  • Case Study : A study demonstrated that a related thiazole compound exhibited an IC50_{50} value of 5.85 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound's thiazole moiety has also been linked to antimicrobial properties. Research shows that similar compounds can inhibit bacterial growth effectively.

  • In Vitro Studies : Compounds derived from thiazoles have been tested against Gram-positive and Gram-negative bacteria. For example, derivatives have shown EC50_{50} values ranging from 15 to 22 µg/ml against Xanthomonas species .

Enzyme Inhibition

Thiazole compounds are known to act as enzyme inhibitors. The specific compound may inhibit various enzymes involved in metabolic pathways.

  • Cholinesterase Inhibition : Some thiazole derivatives have been reported to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases. A related compound demonstrated a Ki_i value of 13.62 nM against AChE .

Summary of Biological Activities

Activity TypeMechanism of ActionIC50_{50} / EC50_{50} Values
AnticancerInduces apoptosis; inhibits proliferation5.85 µM (MCF-7 cell line)
AntimicrobialInhibits bacterial growthEC50_{50}: 15–22 µg/ml
Enzyme InhibitionInhibits acetylcholinesteraseKi_i: 13.62 nM

Recent Studies

  • Anticancer Activity : A study published in 2023 highlighted that thiazole derivatives demonstrated significant cytotoxicity against several cancer cell lines, with some compounds showing IC50_{50} values below 10 µM .
  • Antimicrobial Efficacy : Another research article reported that compounds with similar structures exhibited lower inhibitory effects on certain fungi compared to established antifungal agents like carbendazim .
  • Enzyme Activity : Investigations into cholinesterase inhibition revealed that some thiazole-based compounds could serve as potential treatments for Alzheimer's disease due to their potency .

Properties

IUPAC Name

2-(2-ethylanilino)-4-methyl-N-[(2-methylphenyl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-4-16-10-7-8-12-18(16)24-21-23-15(3)19(26-21)20(25)22-13-17-11-6-5-9-14(17)2/h5-12H,4,13H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFROKQQUHFFOON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=NC(=C(S2)C(=O)NCC3=CC=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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